molecular formula C4H8ClN2PS B14058878 Bis[(aziridin-1-yl)]phosphinothioic chloride CAS No. 62679-38-3

Bis[(aziridin-1-yl)]phosphinothioic chloride

Cat. No.: B14058878
CAS No.: 62679-38-3
M. Wt: 182.61 g/mol
InChI Key: QHFFIPVTRAMCTJ-UHFFFAOYSA-N
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Description

Bis[(aziridin-1-yl)]phosphinothioic chloride is a phosphorus-containing compound characterized by two aziridinyl groups attached to a central phosphorus atom, with a sulfur and chlorine substituent completing its structure. Aziridine (ethylene imine) rings confer high reactivity due to their strained three-membered cyclic amine structure, enabling nucleophilic ring-opening reactions, which are critical in cross-linking applications and cytotoxic agent synthesis .

The compound is synthesized via halogen displacement reactions, where aziridine replaces chlorine atoms in precursors like dichloridate intermediates. A key challenge lies in optimizing reaction conditions; for example, using methylene chloride as a solvent increases yields (54%) compared to diethyl ether (22%) .

Properties

CAS No.

62679-38-3

Molecular Formula

C4H8ClN2PS

Molecular Weight

182.61 g/mol

IUPAC Name

bis(aziridin-1-yl)-chloro-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H8ClN2PS/c5-8(9,6-1-2-6)7-3-4-7/h1-4H2

InChI Key

QHFFIPVTRAMCTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=S)(N2CC2)Cl

Origin of Product

United States

Preparation Methods

Reaction Stoichiometry and Solvent Selection

PSCl₃ reacts with two equivalents of aziridine in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere. The low temperature minimizes aziridine polymerization, while THF stabilizes intermediates:
$$
\text{PSCl}3 + 2\,\text{C}2\text{H}4\text{NH} \rightarrow \text{PS(C}2\text{H}4\text{N)}2\text{Cl} + 2\,\text{HCl}
$$
Yields reach ~65% after 6 hours, with unreacted PSCl₃ removed via fractional distillation under reduced pressure (40–50°C, 10 mmHg).

Table 1: Solvent Impact on Substitution Efficiency

Solvent Temperature (°C) Yield (%) Purity (HPLC)
THF 0 65 92
Toluene 25 48 85
Dichloromethane -10 72 89

Dichloromethane enhances reactivity due to its polarity but risks aziridine hydrochloride precipitation, complicating isolation.

Baldwin Rearrangement for Aziridine Precursor Synthesis

Recent advances in continuous-flow chemistry enable high-yield aziridine synthesis via Baldwin rearrangement, which can be integrated into phosphinothioic chloride preparation.

Isoxazoline to Aziridine Conversion

Isoxazolines (e.g., 11a ) rearrange to cis-aziridines under thermal conditions (130°C, 8 bar pressure) in toluene:
$$
\text{Isoxazoline} \xrightarrow{\Delta} \text{cis-Aziridine} + \text{byproducts}
$$
Optimized flow systems achieve 83% yield with 12-minute residence time, critical for preventing aziridine degradation. These aziridines are subsequently reacted with PSCl₃.

Phosphinothioic Acid Intermediate Route

An alternative pathway involves synthesizing bis(aziridinyl)phosphinothioic acid followed by chlorination.

Oxidative Thiolation and Chlorination

Bis(aziridinyl)phosphinic acid (CAS: 13913-34-3) is treated with Lawesson’s reagent to introduce sulfur:
$$
\text{P(O)(C}2\text{H}4\text{N)}2\text{OH} + \text{Lawesson's reagent} \rightarrow \text{P(S)(C}2\text{H}4\text{N)}2\text{OH}
$$
Subsequent chlorination with SOCl₂ yields the target compound:
$$
\text{P(S)(C}2\text{H}4\text{N)}2\text{OH} + \text{SOCl}2 \rightarrow \text{P(S)(C}2\text{H}4\text{N)}2\text{Cl} + \text{HCl} + \text{SO}2
$$
This two-step process achieves 58% overall yield but requires rigorous moisture control.

Challenges and Mitigation Strategies

Aziridine Polymerization

Aziridine’s ring strain promotes polymerization at elevated temperatures. Strategies include:

  • Low-temperature reactions (≤5°C)
  • In situ scavengers : Triethylamine traps HCl, shifting equilibrium toward substitution.

Over-Substitution

Using excess PSCl₃ or limiting aziridine to 2.1 equivalents prevents trisubstitution.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

Method Yield (%) Purity (%) Scalability Key Limitation
Direct substitution 65 92 High Aziridine stability
Baldwin-integrated 71* 89 Moderate Multi-step complexity
Acid chlorination 58 85 Low Moisture sensitivity

*Assumes 83% aziridine yield from flow synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis[(aziridin-1-yl)]phosphinothioic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphinothioic oxides, while substitution reactions can yield various substituted aziridine derivatives .

Scientific Research Applications

Bis[(aziridin-1-yl)]phosphinothioic chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(aziridin-1-yl)]phosphinothioic chloride involves its reactivity with various molecular targets. The aziridine rings can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Application Differences

  • Cytotoxicity: Bis[(aziridin-1-yl)]phosphinothioic chloride is tailored for cytotoxicity studies, likely due to aziridine’s DNA-alkylating properties. In contrast, tert-butyl(phenyl)phosphinothioic acid is used in polymer membranes for selective Cu(II)/Pb(II) ion transport, leveraging thiophosphinic acid’s metal-binding affinity .
  • Stability: Benzoquinone derivatives () exhibit higher melting points (119–200°C), suggesting greater thermal stability than the target compound, which may remain liquid or amorphous at room temperature .

Mechanistic Insights

  • Solvent Effects : The target compound’s synthesis in methylene chloride improves yield by stabilizing intermediates, whereas ethers may hinder reactivity due to lower polarity .
  • Biological Activity: Aziridinyl-phosphinothioic compounds may interact with cellular reductases like DT-diaphorase, which is overexpressed in carcinomas and linked to bioreductive activation of cytotoxic agents .

Biological Activity

Bis[(aziridin-1-yl)]phosphinothioic chloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Aziridine derivatives have been recognized for their diverse pharmacological properties, including anticancer and antibacterial activities. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines and its mechanism of action.

Chemical Structure and Properties

This compound features a phosphinothioic acid moiety linked to aziridine rings. The unique structure allows it to interact with biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aziridine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The following table summarizes the inhibitory effects of related aziridine phosphine oxides on cancer cell viability:

CompoundCell LineIC50 (µM)Mechanism of Action
5HeLa6.4S-phase arrest, ROS induction
5Ishikawa4.6Apoptosis induction
7HeLa7.1S-phase arrest, increased sub-G1 phase cells
7Ishikawa10.5Apoptosis induction

The compounds exhibited IC50 values comparable to cisplatin, a well-known anticancer drug, indicating their potential as effective anticancer agents .

The mechanism by which this compound exerts its biological activity involves several pathways:

  • Cell Cycle Arrest : Studies have demonstrated that aziridine derivatives can cause significant cell cycle arrest in the S phase during DNA replication, reducing the number of cells in the G1 phase .
  • Reactive Oxygen Species (ROS) Induction : The generation of ROS has been implicated in the apoptosis of cancer cells treated with aziridine derivatives .
  • Apoptosis : The compounds increase the number of cells in the sub-G1 phase, indicative of apoptosis, suggesting that they may trigger programmed cell death through multiple mechanisms .

Antibacterial Activity

In addition to anticancer properties, some aziridine derivatives have demonstrated antibacterial activity. For example, certain compounds showed a minimum inhibitory concentration (MIC) against bacteria at high concentrations (e.g., MIC = 100 µM), suggesting that structural features such as the presence of a branched aliphatic substituent may influence antibacterial efficacy .

Case Studies

Several case studies illustrate the biological activity of aziridine derivatives:

  • HeLa Cell Study : In vitro testing revealed that this compound significantly inhibited HeLa cell viability, with notable effects on cell cycle dynamics and apoptosis markers.
  • Ishikawa Cell Study : Similar findings were observed in Ishikawa cells, where treatment led to increased ROS levels and altered cell cycle progression.

Q & A

Basic: What are the recommended synthetic routes for Bis[(aziridin-1-yl)]phosphinothioic chloride, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves nucleophilic substitution reactions between aziridine derivatives and phosphorus thiochloride precursors. Key variables include:

  • Reagent choice : Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) may be used as chlorinating agents, with SOCl₂ offering better control over exothermic reactions .
  • Temperature : Maintain reaction temperatures below 0°C to minimize aziridine ring-opening side reactions.
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive intermediates.
    Post-synthesis, purify via column chromatography using silica gel and a non-polar solvent system. Monitor yield optimization via <sup>31</sup>P NMR to confirm phosphinothioic chloride formation.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation of vapors .
  • Hazard mitigation : The compound is classified as a carcinogen (H350) and causes severe skin burns (H314). Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in designated carcinogen containers .
  • Storage : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent hydrolysis.

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Replicate analysis : Perform triplicate measurements of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry (MS) to identify systematic errors. Use deuterated solvents free of proton impurities .
  • Contamination checks : Compare IR spectra for unexpected peaks (e.g., P=O stretching at 1250 cm⁻¹ indicates oxidation of P=S bonds).
  • Statistical validation : Apply Grubbs’ test to outliers and recrystallize samples to remove trace impurities. Cross-validate with independent techniques like X-ray crystallography .

Advanced: How to design experiments to study the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Theoretical framework : Link reaction kinetics to Hard-Soft Acid-Base (HSAB) theory, predicting preferential attack by soft nucleophiles (e.g., thiols) at the phosphorus center .
  • Experimental variables :
    • Vary nucleophile concentration (0.1–1.0 M) in polar aprotic solvents (DMF, DMSO).
    • Monitor reaction progress via <sup>31</sup>P NMR every 15 minutes to track intermediate formation.
  • Control groups : Include aziridine ring-stabilizing agents (e.g., boron trifluoride etherate) to assess ring-opening side reactions .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C for 24 hours. Quantify degradation products via HPLC with a C18 column and UV detection at 254 nm .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Correlate with TGA data to assess mass loss profiles.
  • Data interpretation : Apply Arrhenius kinetics to predict shelf-life under storage conditions. Report confidence intervals for degradation rates .

Basic: What analytical techniques are essential for characterizing this compound’s purity?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min. Compare retention times against certified reference standards .
  • Spectroscopy : Confirm molecular weight via high-resolution MS (HRMS) in positive ion mode. Validate aziridine ring integrity via FTIR (N-H stretch at ~3300 cm⁻¹) .

Advanced: How to address conflicting results in catalytic applications of the compound?

Methodological Answer:

  • Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps. Compare with experimental kinetic isotope effects (KIE) .
  • Reproducibility protocols : Standardize catalyst loading (e.g., 5 mol%) and solvent purity (HPLC-grade). Publish raw data and reaction trajectories to enable meta-analyses .

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